Home > Products > Screening Compounds P114080 > Leucinostatin A, hydrochloride
Leucinostatin A, hydrochloride - 78149-02-7

Leucinostatin A, hydrochloride

Catalog Number: EVT-1569033
CAS Number: 78149-02-7
Molecular Formula: C62H112ClN11O13
Molecular Weight: 1255.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucinostatin A, hydrochloride, is a nonapeptide antibiotic that exhibits significant biological activity, particularly in modulating tumor-stroma interactions. It is derived from certain fungi and has garnered attention for its potential applications in cancer therapy and agricultural bio-control. The compound features a complex structure characterized by a unique sequence of amino acids, which contributes to its biological properties.

Source and Classification

Leucinostatin A is primarily produced by fungi such as Paecilomyces lilacinus and Trichoderma ophioglossoides. Genomic analyses have identified a gene cluster responsible for the biosynthesis of leucinostatins, which includes genes involved in the production of non-ribosomal peptides. This classification places leucinostatin A within the category of lipopeptides, which are known for their antimicrobial and antifungal properties .

Synthesis Analysis

Methods and Technical Details

The total synthesis of leucinostatin A has been achieved through various methodologies, including asymmetric catalysis and nitroaldol reactions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. The synthesis typically involves the assembly of the nonapeptide backbone through solid-phase peptide synthesis techniques, followed by modifications to introduce specific functional groups that are crucial for its biological activity .

Molecular Structure Analysis

Structure and Data

Leucinostatin A consists of nine amino acid residues with a distinctive sequence that includes unusual amino acids such as 4-methyl-L-proline and 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid. The molecular formula of leucinostatin A is C₁₄H₁₉N₅O₄S, with a molecular weight of approximately 341.39 g/mol. The structural analysis reveals that it adopts a distorted α-helical conformation, which is essential for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Leucinostatin A participates in various chemical reactions that contribute to its biological activity. For instance, it can interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. Notably, studies have shown that leucinostatin A can inhibit the proliferation of cancer cells by modulating insulin-like growth factor signaling pathways. This mechanism underscores its potential as an anticancer agent .

Mechanism of Action

Process and Data

The mechanism of action of leucinostatin A involves its binding to specific receptors on cancer cells, leading to downstream effects that inhibit cell growth and induce apoptosis. It has been demonstrated to suppress prostate cancer cell growth significantly in co-culture systems with stromal cells, highlighting its role in tumor microenvironment interactions. The compound's ability to disrupt these interactions makes it a candidate for further development in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Leucinostatin A is characterized by several notable physical and chemical properties:

These properties are critical for understanding its behavior in biological systems and potential formulations for therapeutic use .

Applications

Scientific Uses

Leucinostatin A has several promising applications:

  • Cancer Therapy: Its ability to modulate tumor-stroma interactions makes it a valuable candidate for developing new anticancer therapies.
  • Agricultural Bio-control: The compound has shown efficacy against plant pathogens such as Phytophthora infestans, suggesting potential use as a biopesticide.
  • Antimicrobial Research: Given its broad-spectrum antimicrobial activity, leucinostatin A is being explored for various applications in combating infectious diseases .
Introduction to Leucinostatin A, Hydrochloride

Historical Discovery and Isolation from Purpureocillium lilacinum

Leucinostatin A was first isolated in 1973 from the filamentous fungus Penicillium lilacinum (later reclassified as Purpureocillium lilacinum) by Japanese researcher Tadashi Arai and colleagues. The discovery emerged from screening programs seeking novel antimicrobial compounds from soil-derived fungi [3] [9]. The initial substance, termed "leucinostatin," represented a mixture of structurally similar compounds, with leucinostatin A identified as the primary component. The name "leucinostatin" reflected the apparent abundance of leucine residues observed during preliminary analysis, though subsequent structural elucidation revealed a more complex composition featuring non-proteinogenic amino acids [1].

Definitive structural characterization of leucinostatin A was achieved in 1982 by Mori et al., who employed mass spectrometry, nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and degradative methods. This work established leucinostatin A as a nonribosomal peptide featuring nine α-amino acid residues, including unusual constituents such as cis-4-methyl-L-proline, (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD), hydroxyleucine, and multiple 2-aminoisobutyric acid (Aib) residues, capped by an N-terminal seven-carbon fatty acyl moiety [1]. The crystal structure, solved in 1989, confirmed an α-helical conformation stabilized by multiple Aib residues, a hallmark of peptaibiotics [1] [3]. The structural complexity presented significant synthetic challenges, culminating in the first catalytic asymmetric total synthesis by Abe et al. in 2017. This achievement corrected the previously misassigned configuration of the AHMOD side chain hydroxyl group [1] [9].

Table 1: Key Historical Milestones in Leucinostatin A Research

YearMilestoneKey ResearchersSignificance
1973Initial isolation and naming ("leucinostatin")Arai et al.Discovery of potent antimicrobial complex from P. lilacinum
1982Structural elucidation of Leucinostatin AMori et al.Defined complex nonapeptide structure with unusual amino acids
1989Crystal structure determinationNot specifiedConfirmed α-helical conformation in solid state
2017First catalytic asymmetric total synthesisAbe et al.Corrected stereochemical assignment; enabled synthetic derivative production
2024Characterization of terminal N-methyltransferase (LcsG)Not specifiedElucidated enzymatic basis for C-terminal methylation diversity in leucinostatins

Taxonomic and Ecological Context of Biosynthetic Fungi

Purpureocillium lilacinum (previously classified under genera Penicillium and Paecilomyces) belongs to the family Ophiocordycipitaceae within the order Hypocreales. This taxonomic reclassification in 2011 was based on molecular phylogenetic analyses of internal transcribed spacer (ITS) regions and translation elongation factor 1-α (TEF) sequences [6] [8]. The species exhibits remarkable ecological versatility, thriving in diverse environments including soils, plant rhizospheres, marine sediments, and as an endophyte within plant roots. It demonstrates a wide temperature tolerance (8–38°C, optimum 26–30°C) and pH adaptability, enabling global distribution [6] [8].

P. lilacinum exhibits multitrophic lifestyles: as a soil saprobe, a plant endophyte, and a pathogen of nematodes and insects. Its ecological significance is particularly pronounced in its role as a biocontrol agent against plant-parasitic nematodes. The fungus employs a dual attack strategy: direct parasitism of nematode eggs via hyphal penetration aided by secreted proteases and chitinases degrading the eggshell, and production of bioactive secondary metabolites, notably leucinostatins, which exhibit direct nematicidal activity [6]. Genomic sequencing of isolates PLBJ-1 (Beijing) and PLFJ-1 (Fujian) revealed a rich repertoire of genes encoding carbohydrate-active enzymes (CAZymes), proteases, and secondary metabolite biosynthetic gene clusters (BGCs), underpinning its pathogenic and saprophytic capabilities [6]. Phylogenomic analysis indicates a close relationship between P. lilacinum and the insect-pathogenic fungus Tolypocladium inflatum, producer of the immunosuppressant cyclosporine, suggesting shared evolutionary adaptations for host interactions [6].

Classification Within Peptaibiotic Lipopeptide Antibiotics

Leucinostatin A (LeuA) is classified as a peptaibiotic—a family of linear, membrane-active, amphipathic polypeptides synthesized nonribosomally by fungi. Peptaibiotics are characterized by high content of α-aminoisobutyric acid (Aib), C-terminal amino alcohols, N-terminal acyl groups, and resistance to proteolysis [3] [5] [9]. LeuA exemplifies a subclass known as AHMOD-containing aminolipopeptides, integrating both peptide and fatty acid components essential for bioactivity [1] [5].

Structurally, LeuA is a nonapeptide featuring a lipophilic N-terminal 4-methylhex-2-enoyl group and a C-terminal N1,N1-dimethylpropane-1,2-diamine (DMPD). Its sequence incorporates multiple Aib residues (promoting 3₁₀-helix formation), a β-Ala, 4-methyl-L-proline, L-leucine, L-valine, hydroxyleucine (HyLeu), and the atypical polyketide-amino acid hybrid AHMOD [1] [3] [9]. This amphipathic structure facilitates its primary mode of action: disruption of biological membranes. LeuA acts as a weak ionophore, facilitating transport of mono- and divalent cations across phospholipid bilayers (artificial membranes) and plasma membranes (e.g., in T-lymphocytes) [4] [9]. Crucially, its potent antiprotozoal and cytotoxic activities stem from selective mitochondrial targeting, where it destabilizes the inner mitochondrial membrane, uncouples oxidative phosphorylation, and inhibits ATP synthesis [1] [6] [7].

Table 2: Key Structural Components of Leucinostatin A and Their Functional Roles

Structural RegionResidues/ComponentsFunction/Role
N-Terminal Lipophilic Cap4-Methylhex-2-enoic acidMembrane anchoring; essential for bioactivity (1000x ↓ activity if acetylated)
Peptide BackboneAib (multiple), β-Ala, MePro, Leu, Val, HyLeuAib promotes 3₁₀-helix; HyLeu allows derivatization without activity loss
Central Hybrid Unit(2S)-Amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD)Key pharmacophore; influences membrane interaction and selectivity
C-TerminusN¹,N¹-Dimethylpropane-1,2-diamine (DMPD)Site of iterative N-methylation; impacts potency and resistance development

The leucinostatin family exhibits significant structural diversity, with over 24 characterized homologs differing primarily in methylation states of terminal amines and hydroxyl groups, or oxidation states of side chains. Leucinostatin B (LeuB) features an N-methylpropane-1,2-diamine terminus, while Leucinostatin C (LeuC) terminates in propane-1,2-diamine. A 2024 study identified the discrete N-methyltransferase LcsG responsible for iterative N-methylation at the C-terminus, explaining this diversity [7]. This enzymatic flexibility generates derivatives with varying bioactivities, such as the newly identified leucinostatin K0 (terminus: -NH-CH₂-CH₂-OH or -CH₂-CH₂-O-NH₂) [7]. Synthetic modifications, particularly simplification of the AHMOD side chain to ethyl cyclohexyl or n-octyl moieties, have yielded derivatives (e.g., ZHAWOC6025, ZHAWOC6027) with retained sub-nanomolar potency against Trypanosoma brucei and improved selectivity indices [1].

Table 3: Classification of Key Leucinostatin Variants Based on Terminal Modifications

VariantC-Terminal GroupMethylation StateBioactivity Highlights
Leucinostatin AN¹,N¹-Dimethylpropane-1,2-diamine (DMPD)DimethylatedHighest antiprotozoal potency (IC₅₀ 0.4-0.9 nM vs Plasmodium; 2.8 nM vs T. brucei)
Leucinostatin BN-Methylpropane-1,2-diamine (MPD)MonomethylatedModerate murine HAT cure rate (1/4 mice at 4x1.0 mg/kg ip); reduced toxicity vs LeuA
Leucinostatin CPropane-1,2-diamine (PD)UnmethylatedLower antimicrobial activity; precursor for methylation by LcsG
Leucinostatin K02-Aminoethanol or ethanolamine derivativeUnmethylatedNovel variant identified in 2024; confirmed free amine terminus; base for enzymatic methylation

Compounds listed in the article: Leucinostatin A (LeuA), Leucinostatin B (LeuB), Leucinostatin C (LeuC), Leucinostatin K0, Leucinostatin Y, ZHAWOC6025, ZHAWOC6027

Properties

CAS Number

78149-02-7

Product Name

Leucinostatin A, hydrochloride

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-[1-(dimethylamino)propan-2-ylamino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C62H112ClN11O13

Molecular Weight

1255.1 g/mol

InChI

InChI=1S/C62H111N11O13.ClH/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20;/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86);1H/b24-23+;

InChI Key

KYSJXTLBNZDPBH-XMXXDQCKSA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl

Synonyms

A 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl

Isomeric SMILES

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.